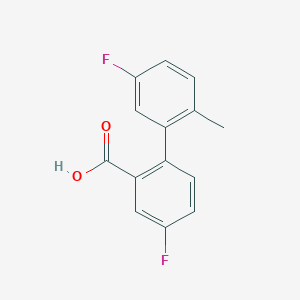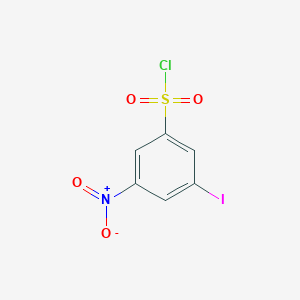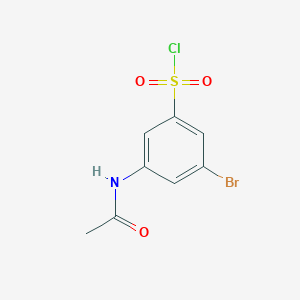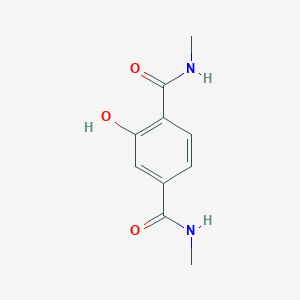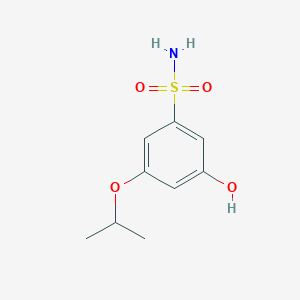
3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide is an organic compound that features a cyclopropylmethyl group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through various methods, such as the Corey-Chaykovsky reaction or the Simmons-Smith reaction, which introduce the cyclopropyl group into the molecule.
Attachment to the Benzamide Structure: The cyclopropylmethyl group is then attached to the benzamide structure through a series of reactions, including nucleophilic substitution and amide formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide structure allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group can interact with enzymes and receptors, influencing their activity and leading to various biological effects. The hydroxyl and benzamide groups also play a role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopropylmethyl)-4-hydroxybenzamide: Lacks the N,N-dimethyl groups, which may affect its chemical properties and biological activity.
4-Hydroxy-N,N-dimethylbenzamide: Does not have the cyclopropylmethyl group, leading to different reactivity and applications.
3-(Cyclopropylmethyl)benzamide: Missing the hydroxyl group, which can alter its interaction with biological targets .
Uniqueness
3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide is unique due to the combination of the cyclopropylmethyl group, hydroxyl group, and N,N-dimethyl groups. This combination provides distinct chemical properties and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
3-(cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-14(2)13(16)10-5-6-12(15)11(8-10)7-9-3-4-9/h5-6,8-9,15H,3-4,7H2,1-2H3 |
Clave InChI |
XPEYDRMDSMITBX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=C(C=C1)O)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



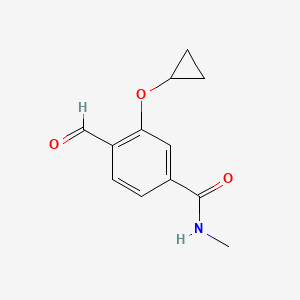


![1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14849638.png)

